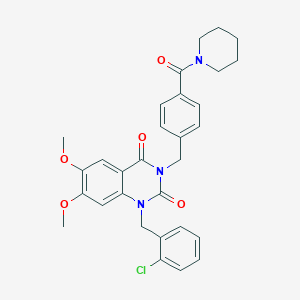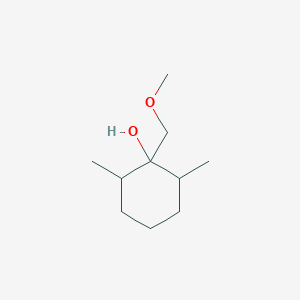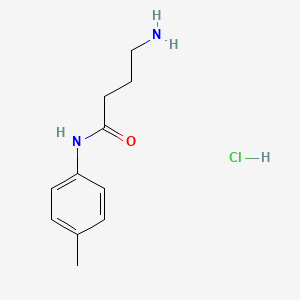
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a derivative of quinazoline, a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. This particular derivative features several substituents, including a 2-chlorobenzyl group, a piperidine-1-carbonyl group, and methoxy groups on the quinazoline core. The structure suggests that it may have been designed for biological activity, possibly as a hypotensive agent, given the presence of the piperidine moiety which is known to be present in compounds with cardiovascular effects.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, a compound with a 3-(2-chlorophenyl) group and a 6-ethoxycarbonyl moiety on a quinazoline dione was prepared and variously substituted at the 1-position to test for hypotensive activities . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed. This might involve the condensation of appropriate amines with chloroacetyl chloride, followed by cyclization and further functionalization with nucleophiles to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a fused benzene and pyrimidine ring. Substituents on the quinazoline core can significantly alter the compound's electronic distribution, conformation, and, consequently, its biological activity. The methoxy groups in the compound are electron-donating, which could influence the binding affinity to biological targets. The piperidine-1-carbonyl moiety is a rigid structure that may confer specificity in molecular interactions.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for introducing different substituents. For example, the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with nucleophiles such as piperazine can yield piperazinylmethyl-substituted quinazolines . These reactions are crucial for the diversification of quinazoline-based compounds and the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their substituents. The presence of chlorobenzyl and piperidine-1-carbonyl groups is likely to increase the lipophilicity of the compound, which could affect its solubility and permeability across biological membranes. The electron-donating methoxy groups may also impact the acidity of the adjacent hydrogen atoms, potentially affecting the compound's stability and reactivity.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Quinazoline Derivatives
The development of novel synthetic routes for quinazoline derivatives has been explored. For instance, solvent-free synthesis techniques utilizing carbon dioxide and catalytic amounts of bases or cesium carbonate have been reported to efficiently produce quinazoline-2,4(1H,3H)-diones, which are key intermediates in the synthesis of various drugs such as Prazosin, Bunazosin, and Doxazosin (Mizuno et al., 2007); (Patil et al., 2008).
Microwave-Assisted Synthesis
Novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei have been synthesized using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by spectroscopic methods, showed potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their utility in molecular biology and chemical biology research (Perin et al., 2011).
Biological Activities and Applications
Antimicrobial Studies
Research has been conducted on the antimicrobial properties of new substituted quinazoline derivatives. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. This highlights the potential of quinazoline derivatives in developing new antimicrobial agents (Vidule, 2011).
Cytotoxic Evaluation for Anticancer Applications
Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies provide a foundation for further investigation into the anticancer potential of quinazoline derivatives and their role in designing new therapeutic agents (Poorirani et al., 2018).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5/c1-38-26-16-23-25(17-27(26)39-2)33(19-22-8-4-5-9-24(22)31)30(37)34(29(23)36)18-20-10-12-21(13-11-20)28(35)32-14-6-3-7-15-32/h4-5,8-13,16-17H,3,6-7,14-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREHNEQTXVRFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)
![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)


![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)



![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)
![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)